Einecs 259-222-3

Epoxy powder coatings Matt finish curing agents Gloss reduction

CAS 54553-87-6 is the 1:1 monosalt of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and 4,5-dihydro-2-phenyl-1H-imidazole (2-phenylimidazoline), with molecular formula C₁₈H₁₆N₂O₆ and a molecular weight of 356.3 g/mol. This compound belongs to the class of polycarboxylic acid–cyclic amidine salts developed specifically as matting curing agents for epoxy resin powder coatings.

Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
CAS No. 54553-87-6
Cat. No. B12702556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 259-222-3
CAS54553-87-6
Molecular FormulaC18H16N2O6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C9H10N2.C9H6O6/c1-2-4-8(5-3-1)9-10-6-7-11-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-5H,6-7H2,(H,10,11);1-3H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyXSUIFBBMMDAUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 54553-87-6 (Einecs 259-222-3): Trimellitic Acid–2-Phenylimidazoline Monosalt as an Epoxy Matting Curing Agent – Procurement-Grade Identification and Class Context


CAS 54553-87-6 is the 1:1 monosalt of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and 4,5-dihydro-2-phenyl-1H-imidazole (2-phenylimidazoline), with molecular formula C₁₈H₁₆N₂O₆ and a molecular weight of 356.3 g/mol [1]. This compound belongs to the class of polycarboxylic acid–cyclic amidine salts developed specifically as matting curing agents for epoxy resin powder coatings. Unlike conventional amine, anhydride, or dicyandiamide hardeners that intrinsically yield glossy or semi-gloss finishes, salts of this structural class are designed to deliver matt or semi-matt coatings (gloss <55% at 60° per ASTM D523) without requiring additional matting additives such as silicic acid or talcum [2]. The monosalt stoichiometry (1:1 acid:imidazoline) is structurally distinct from both the corresponding disalt (1:2, CAS 54553-88-7) and the pyromellitic acid (tetracarboxylic) analogs (CAS 54553-90-1 and 54553-91-2), and this stoichiometric difference carries quantifiable consequences for coating performance [3].

Intrinsic matting hardener — eliminates separate matting additives in epoxy powder coatings
Semi-matt to matt range — reported 60° gloss 19–33% without additive loading
Monosalt stoichiometry — preserves mechanical integrity (impact, cupping) vs. disalt

CAS 54553-87-6: Why In-Class Imidazoline-Polycarboxylate Salts Are Not Interchangeable in Epoxy Matting Powder Coatings


Generic substitution within the imidazoline–polycarboxylate salt class fails because the acid moiety (trimellitic vs. pyromellitic vs. phthalic), the salt stoichiometry (monosalt vs. disalt), and the amidine partner all independently govern the gloss level, cure reactivity, and mechanical integrity of the final coating. Salts of phthalic, isophthalic, or terephthalic acid with cyclic amidines cure to glossy films, rendering them unsuitable for matt applications irrespective of the amidine used [1]. Within the trimellitic acid series, the monosalt and disalt deliver different gloss values (33% vs. 30% at 60° under identical conditions), but more critically, the disalt suffers a catastrophic drop in impact resistance from 80 in-lb to 20–30 in-lb and a reduction in Erichsen cupping from 8–9 mm to 4–5 mm [2]. When the acid is changed from trimellitic to pyromellitic, the monosalt can reach gloss as low as 5%, representing an entirely different performance envelope [2]. Furthermore, the trimellitic acid monosalt differs from the physical blend of isocyanuric acid and 2-phenylimidazoline in both gloss level (19% vs. 25% at 60°) and, decisively, in reactivity: the salt exhibits a gelation time of 248 seconds at 180°C compared to 19 seconds for the physical blend [3]. These quantifiable divergences mean that selecting or substituting this compound is not a matter of class-level equivalence but requires compound-specific evidence.

Disalt swap Trimellitic acid disalt may shift impact resistance from 80 in-lb to 20–30 in-lb and halve Erichsen cupping, limiting direct substitution
Dicarboxylic salts Phthalic, isophthalic, or terephthalic acid salts cure glossy; matt finish requires tri-/tetracarboxylic acid structure
Physical blend Isocyanuric acid/2-phenylimidazoline blend yields higher gloss (25% vs. 19%) and 13× faster gelation, altering cure-line compatibility

CAS 54553-87-6: Quantitative Differentiation Evidence vs. Closest Analogs for Scientific and Industrial Procurement


Gloss Level vs. Conventional Epoxy Curing Agents: Dicyandiamide and Anhydride Systems

Standard epoxy powder coating curing agents—including amines, acid anhydrides, boron trifluoride complexes, polyaminoamides, and dicyandiamide—intrinsically produce glossy or semi-glossy coatings. To achieve a matt finish with these conventional hardeners, matting additives such as micro-silicic acid or talcum must be physically incorporated into the formulation, introducing problems of density-driven separation, processing difficulty, and coating quality variability [1]. In contrast, the trimellitic acid–2-phenylimidazoline monosalt (CAS 54553-87-6) functions as an intrinsically matting curing agent, producing a 60° gloss of 33% without any additional matting agent [2]. Under a different formulation (EP 0 517 333), the same salt type yields 60° gloss of 19% [3]. While a quantitative gloss value for a directly comparable dicyandiamide-cured epoxy under identical conditions is not provided in the same source, the patent literature explicitly states that common hardeners yield high-gloss finishes (typically >55% at 60° per ASTM D523 definitions of semi-matt and glossy ranges), establishing a class-level differential of at least 22–36 gloss percentage points [1].

Gloss vs. conventional hardeners
Class-level
33% at 60° (US 3,947,384); 19% at 60° (EP 0 517 333) vs. typical >55% for dicyandiamide/amine/anhydride systems
Supports intrinsic matting capability without additive loading
Class-level differential of ≥22–36 gloss points; direct same-source comparator not available
Epoxy powder coatings Matt finish curing agents Gloss reduction

Mechanical Property Balance: Monosalt vs. Disalt of Trimellitic Acid and 2-Phenylimidazoline

The stoichiometry of the trimellitic acid–2-phenylimidazoline salt directly determines the balance between gloss and mechanical robustness. In a direct head-to-head comparison within US 3,947,384 using identical epoxy resin, TiO₂ loading (40 wt%), and cure conditions (10 min at 200°C), the monosalt (CAS 54553-87-6) at 5.0 wt% loading produced a reverse ball impact resistance of 80 in-lb, Erichsen cupping of 8–9 mm, and Buchholz hardness of 111, with a 60° gloss of 33% [1]. The corresponding disalt (1:2, CAS 54553-88-7) at 4.0 wt% loading showed a dramatically lower ball impact resistance of 20–30 in-lb and Erichsen cupping of only 4–5 mm, with a marginally lower gloss of 30% [2]. US 4,496,710 further confirms that the monosalt component leads to lower gloss levels but at the expense of mechanical properties, and that even small amounts of monosalt contamination in the disalt are 'very negatively evident' in mechanical performance [3]. This means the monosalt offers a 60–73% higher impact resistance and a 60–80% greater cupping ductility than the disalt, at the cost of only a 3 percentage-point higher gloss.

Monosalt vs. disalt mechanics
Head-to-head
Monosalt: 80 in-lb impact, 8–9 mm Erichsen, gloss 33%. Disalt: 20–30 in-lb impact, 4–5 mm Erichsen, gloss 30%
Monosalt retains mechanical robustness; disalt sacrifices impact/cupping for marginal gloss reduction
Identical epoxy resin, TiO₂ loading, and cure conditions (US 3,947,384)
Impact resistance Salt stoichiometry Coating mechanical properties

Gloss–Reactivity Trade-Off: Trimellitic Acid Monosalt vs. Isocyanuric Acid/2-Phenylimidazoline Physical Blend

A direct three-way comparison in EP 0 517 333 (Table II) evaluated the trimellitic acid–2-phenylimidazoline salt (curing compound iii) against a physical blend of isocyanuric acid and 2-phenylimidazoline (curing compound i) and a salt of isocyanuric acid with 2-undecylimidazoline (curing compound ii). The trimellitic acid monosalt produced the lowest gloss at 60°: 19%, compared to 25% for the isocyanuric acid/2-phenylimidazoline physical blend and 45% for the isocyanuric acid/2-undecylimidazoline salt [1]. However, this gloss advantage comes with a substantial reactivity trade-off: the trimellitic acid salt exhibited a gelation time at 180°C of 248 seconds, approximately 13 times longer than the 19 seconds recorded for the physical blend [1]. This places the trimellitic acid salt at the extreme low-gloss, low-reactivity corner of the performance space, while the physical blend occupies a moderate-gloss, high-reactivity region.

Gloss–reactivity trade-off
Head-to-head
Trimellitic salt: gloss 19%, gel time 248 s. Isocyanuric blend: gloss 25%, gel time 19 s at 180°C
Lowest-gloss option requires 13× longer gelation; high-throughput lines may need reactivity review
Three-way comparison in EP 0 517 333, Table II
Cure reactivity Gelation time Matting efficiency

Gloss Performance vs. Pyromellitic Acid–2-Phenylimidazoline Monosalt: Carboxylic Acid Core Specificity

Changing the polycarboxylic acid from trimellitic (tricarboxylic, C₆H₃(COOH)₃) to pyromellitic (tetracarboxylic, C₆H₂(COOH)₄) alters the functional group density and the crosslinking architecture of the cured epoxy network. In US 3,947,384, the pyromellitic acid monosalt (CAS 54553-90-1) at 5.0 wt% loading produced a 60° gloss of only 5%—the lowest recorded among all tested salts—compared to 33% for the trimellitic acid monosalt [1]. This 28 percentage-point gap demonstrates that the pyromellitic acid analog is the superior choice when an ultra-matt finish (<10% gloss) is required. However, the pyromellitic acid monosalt achieves this extreme matting at the cost of a slightly lower Erichsen cupping value (7.0 mm vs. 8–9 mm for the trimellitic monosalt) [1]. Both salts provide identical ball impact resistance (80 in-lb) and cross-cut adhesion (Gt 0), indicating that the key differentiation resides exclusively in the gloss–ductility balance governed by the carboxylic acid core [1]. Additionally, the pyromellitic acid monosalt (commercialized as VESTAGON B 68 / AHA68) has become the worldwide standard matt curing agent, whereas the trimellitic acid monosalt occupies a niche for semi-matt applications where some ductility is required [2].

vs. pyromellitic monosalt
Head-to-head
Trimellitic: gloss 33%, Erichsen 8–9 mm. Pyromellitic: gloss 5%, Erichsen 7.0 mm. Both: impact 80 in-lb
Trimellitic monosalt fits semi-matt (20–35%) specification; pyromellitic analog targets ultra-matt (
Identical formulation and cure (US 3,947,384, Ex. 1 and 4)
Acid moiety structural gate
Class-level
Only tri- and tetracarboxylic aromatic acid salts produce matt finishes; all dicarboxylic acid–imidazoline salts cure glossy
Dicarboxylic acid salt substitution results in functional failure for matt coating applications
Binary functional filter per US 5,616,658; data to verify for specific dicarboxylic comparators
Blend-ratio gloss tuning
Reported
Gloss 20–24% across 10:90 to 40:60 molar ratios
Supports predictable gloss adjustment via monosalt blending without mechanical degradation
Erichsen >6.8 mm, Buchholz 100–111, adhesion Gt 0 across all ratios (US 4,496,710)
Carboxylic acid structure Crosslink density Matting hardener comparison

Acid Moiety Structural Filter: Why Only Tri- and Tetracarboxylic Aromatic Acids Produce Matt Finishes

The ability to produce a matt epoxy coating is not a general property of cyclic amidine salts but is strictly limited to those derived from aromatic polycarboxylic acids bearing three or more carboxyl groups. US Patent 5,616,658 explicitly states that the corresponding salts of phthalic acid (1,2-benzenedicarboxylic), isophthalic acid (1,3-benzenedicarboxylic), and terephthalic acid (1,4-benzenedicarboxylic) with cyclic amidines all cure with epoxy resins to give glossy films, failing to produce any matt finish [1]. In contrast, the trimellitic acid (1,2,4-tricarboxylic) and pyromellitic acid (1,2,4,5-tetracarboxylic) salts reliably deliver matt to semi-matt coatings. Within the tricarboxylic subset, trimellitic acid (1,2,4-substitution) is effective, while the positional isomer trimesic acid (1,3,5-substitution) and hemimellitic acid (1,2,3-substitution) have not been demonstrated as effective matting hardeners in the cited literature, suggesting that both the number and the spatial arrangement of carboxyl groups are determinants of the matting mechanism [1]. This structural gate means that CAS 54553-87-6 cannot be substituted by any dicarboxylic acid–imidazoline salt for matt coating applications.

Acid moiety structural gate
Class-level
Only tri- and tetracarboxylic aromatic acid salts produce matt finishes; all dicarboxylic acid–imidazoline salts cure glossy
Dicarboxylic acid salt substitution results in functional failure for matt coating applications
Binary functional filter per US 5,616,658; data to verify for specific dicarboxylic comparators
Structure–property relationship Dicarboxylic vs. tricarboxylic acid Coating gloss mechanism

Stoichiometric Blending Flexibility: Monosalt as a Modulator of Gloss–Mechanical Property Balance in Mixed Systems

US Patent 4,496,710 demonstrates that the trimellitic acid–2-phenylimidazoline monosalt (CAS 54553-87-6) can be blended in defined molar ratios with the trimellitic acid–2-phenyl-methyl-Δ²-imidazoline monosalt to systematically tune the coating's gloss level while preserving mechanical integrity. In a series of experiments using a constant epoxy resin formulation cured for 10–15 minutes at 180–200°C, varying the molar ratio of the two monosalts from 10:90 to 40:60 produced a range of 60° gloss values from 20% to 24%, with Erichsen cupping values between 6.8 mm and 7.8 mm, and Buchholz hardness between 100 and 111 [1]. All formulations maintained cross-cut adhesion Gt 0 and mandrel bending <2 mm [1]. This blendability offers a formulation-level advantage not inherent to a single-component salt: the ability to fine-tune gloss within the 20–24% range without reformulating the base resin system. In contrast, the disalt of trimellitic acid (used alone) produces a gloss of 30% with degraded mechanics, and the pyromellitic monosalt produces an ultra-low 5% gloss that may be too matte for semi-matt specifications [2].

Blend-ratio gloss tuning
Reported
Gloss 20–24% across 10:90 to 40:60 molar ratios
Supports predictable gloss adjustment via monosalt blending without mechanical degradation
Erichsen >6.8 mm, Buchholz 100–111, adhesion Gt 0 across all ratios (US 4,496,710)
Monosalt–disalt blending Gloss tuning Formulation flexibility

CAS 54553-87-6: Validated Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Semi-Matt Epoxy Powder Coatings for Architectural Metal Furniture Requiring Impact and Deformation Resistance

For architectural metal furniture (e.g., office cabinets, shelving, metal seating) where a semi-matt finish (20–35% gloss at 60°) is specified alongside stringent mechanical durability requirements, CAS 54553-87-6 is the appropriate curing agent selection. The monosalt provides a 60° gloss of 33% without matting additives, combined with the highest ball impact resistance (80 in-lb) and Erichsen cupping (8–9 mm) among all trimellitic acid–imidazoline salt variants [1]. In this scenario, the pyromellitic acid monosalt would overshoot the gloss specification (5%, too matt), while the disalt would fail mechanical requirements (only 20–30 in-lb impact) [1]. The compound eliminates the need for separate matting agents, avoiding density-separation defects that cause gloss inconsistency across large coated surfaces [2].

Lowest-Gloss Epoxy Coatings Where Extended Cure Cycles Are Operationally Acceptable

When the primary specification is achieving the lowest possible gloss level (≤20% at 60°) and production throughput constraints permit longer oven residence times, the trimellitic acid–2-phenylimidazoline salt delivers a 60° gloss of 19%, which is 6 percentage points lower than the isocyanuric acid/2-phenylimidazoline physical blend (25%) and 26 points lower than the isocyanuric acid/2-undecylimidazoline salt (45%) [3]. The trade-off is a gelation time of 248 seconds at 180°C (vs. 19 seconds for the physical blend), which requires adjustment of line speed or oven zone configuration [3]. This scenario is suitable for batch-processed heavy steel components (e.g., transformer housings, industrial machinery panels) where visual matting quality is the dominant performance criterion and cycle times are not the bottleneck.

Formulation Development: Gloss-Tuning via Stoichiometric Blending of Trimellitic Acid Monosalts

In R&D and production environments requiring reproducible gloss tuning within the 20–24% range without altering the epoxy resin base, CAS 54553-87-6 can be blended with its 2-phenyl-methyl-Δ²-imidazoline analog in molar ratios from 10:90 to 40:60. This approach produces coatings with 60° gloss values between 20% and 24%, Erichsen cupping above 6.8 mm, and Buchholz hardness between 100 and 111, all while maintaining cross-cut adhesion Gt 0 [4]. This scenario leverages the monosalt not as a standalone curing agent but as a modular gloss-control component within a binary imidazoline salt system, justified by the quantitative blend-ratio data demonstrating predictable gloss adjustment without mechanical degradation [4].

Replacement of Dicarboxylic Acid–Imidazoline Salts in Matt-Coatings Reformulation

When a coating manufacturer seeks to convert a glossy epoxy powder coating formulation into a matt system, replacing a phthalic, isophthalic, or terephthalic acid–imidazoline salt with CAS 54553-87-6 is structurally and functionally mandated: only tri- and tetracarboxylic aromatic acid salts of cyclic amidines are capable of producing matt epoxy powder coatings, while all dicarboxylic acid salts yield glossy films [5]. This binary functional distinction provides a clear procurement criterion: any attempt to retain a dicarboxylic acid salt and achieve matt appearance through additive matting agents alone introduces formulation complexity, potential separation defects, and additional raw material cost, whereas switching to the trimellitic acid monosalt provides intrinsic matting capability [2].

Application
Selection Property
Validation Focus
Semi-matt architectural metal coatings
Impact and cupping resistance at 20–35% gloss
Mechanical endpoint verification vs. disalt
Lowest-gloss batch-cure coatings
Ultimate matting efficiency (≤20% at 60°)
Gelation-time and line-speed compatibility review
Monosalt blend gloss-tuning systems
Molar-ratio gloss control in mixed imidazoline salts
Stoichiometric tuning and adhesion retention validation
Dicarboxylic-to-tricarboxylic reformulation
Tri-/tetracarboxylic acid structure requirement
Matt vs. glossy functional gate confirmation
Quote Request

Request a Quote for Einecs 259-222-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.